![molecular formula C21H19NO5 B280428 N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxamide](/img/structure/B280428.png)
N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furamides These compounds are characterized by the presence of a furan ring, a benzodioxole moiety, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxamide typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling Reactions: The benzodioxole and furan intermediates are then coupled using appropriate reagents and conditions, such as a base-catalyzed reaction with a phenoxyalkyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the benzodioxole moiety or the furan ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzodioxole moiety could produce dihydrobenzodioxole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole and furan moieties could play a role in binding to these targets, while the phenoxy group might influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)-2-furamide: Lacks the phenoxy group, which may affect its reactivity and applications.
5-[(2,5-dimethylphenoxy)methyl]-2-furamide: Lacks the benzodioxole moiety, potentially altering its chemical properties and biological activity.
N-(1,3-benzodioxol-5-yl)-5-methyl-2-furamide: Similar structure but with a methyl group instead of the phenoxy group, which could impact its interactions and stability.
Uniqueness
N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxamide is unique due to the combination of its benzodioxole, furan, and phenoxy moieties. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C21H19NO5 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H19NO5/c1-13-3-4-14(2)19(9-13)24-11-16-6-8-18(27-16)21(23)22-15-5-7-17-20(10-15)26-12-25-17/h3-10H,11-12H2,1-2H3,(H,22,23) |
InChI Key |
BEPVBDJJENEOAI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-1-ethyl-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide](/img/structure/B280348.png)
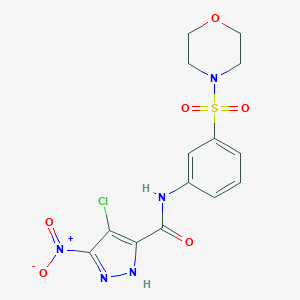
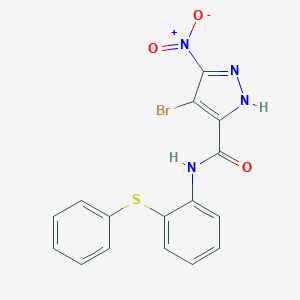
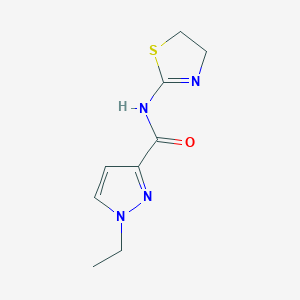
![N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B280356.png)
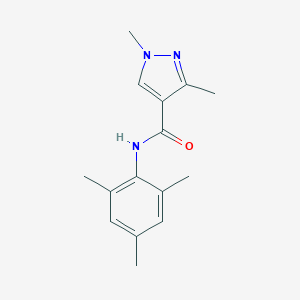
![N-(3-{[(2-pyrazinylcarbonyl)amino]methyl}benzyl)-2-pyrazinecarboxamide](/img/structure/B280358.png)
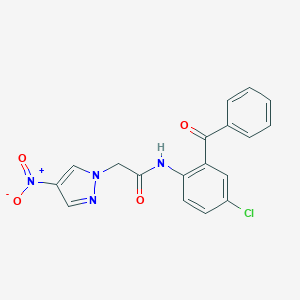
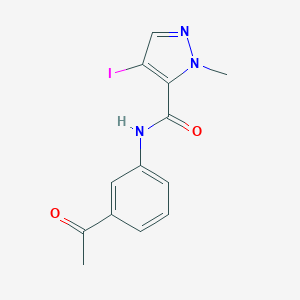
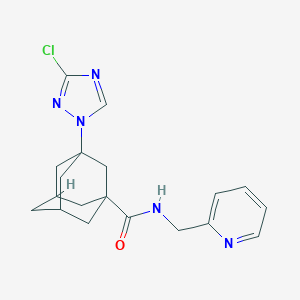
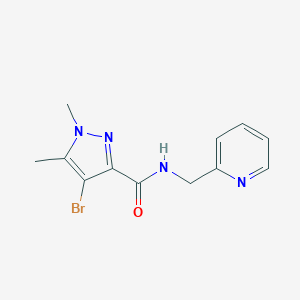
![1,3-dimethyl-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]pyrazole-4-carboxamide](/img/structure/B280365.png)

